

Technical Guide: Certificate of Analysis for Tos-Gly-Pro-Arg-ANBA-IPA

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Compound of Interest

Compound Name: *Tos-Gly-Pro-Arg-ANBA-IPA*

Cat. No.: *B611425*

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the Certificate of Analysis (CoA) for the chromogenic peptide substrate, **Tos-Gly-Pro-Arg-ANBA-IPA**. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals utilizing this reagent in their work. This guide covers the typical analytical data found on a CoA, details the experimental methodologies used to obtain this data, and provides visual workflows for quality control and experimental application.

Data Presentation: Summary of Analytical Specifications

The following table summarizes the quantitative data typically presented on a Certificate of Analysis for **Tos-Gly-Pro-Arg-ANBA-IPA** and its common acetate salt form. Data is aggregated from multiple suppliers to provide a representative overview.

Parameter	Specification (Tos-Gly-Pro-Arg-ANBA-IPA)	Specification (Tos-Gly-Pro-Arg-ANBA-IPA acetate)
Appearance	A solid; Off-white to light yellow solid	A solid; Off-white to light yellow solid
Purity (by HPLC)	>98% to >99.00% [1] [2]	99.20% [3]
Molecular Formula	C ₃₀ H ₄₁ N ₉ O ₈ S [1] [4]	C ₃₂ H ₄₅ N ₉ O ₁₀ S [2] [3]
Molecular Weight	687.77 g/mol [1] [4]	747.82 g/mol [2] [3]
Solubility	Soluble in H ₂ O [1] [4]	Soluble in H ₂ O (≥ 25 mg/mL) [3]
Elemental Analysis	C: 46.09%, H: 5.94%, N: 14.67% (Actual, Batch Specific)	Not Typically Provided
Peptide Content	80.08% (Actual, Batch Specific)	Not Typically Provided

Experimental Protocols

This section details the methodologies for the key experiments cited in a typical Certificate of Analysis for this peptide substrate.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of synthetic peptides.[\[1\]](#)[\[5\]](#) The percentage purity is calculated by comparing the area of the main product peak to the total area of all peaks in the chromatogram, typically detected at 215-220 nm, which corresponds to the absorbance of the peptide bond.[\[1\]](#)[\[6\]](#)

- **Sample Preparation:** The lyophilized peptide is accurately weighed and dissolved in an appropriate solvent, often a mixture of water and acetonitrile or methanol, sometimes containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.[\[2\]](#)[\[7\]](#) The sample is filtered through a 0.22 µm or 0.45 µm membrane to remove particulates before injection.[\[7\]](#)

- Instrumentation & Column: A standard HPLC or UHPLC system equipped with a UV or photodiode array (PDA) detector is used. A C18 reverse-phase column is most commonly employed for peptide analysis.[1][2]
- Mobile Phase & Gradient: A two-solvent system is used for gradient elution.
 - Solvent A: 0.1% TFA in deionized water.
 - Solvent B: 0.1% TFA in acetonitrile. A typical gradient might run from 5% to 60% Solvent B over 20-30 minutes to elute the peptide and any impurities from the column.[2]
- Detection: The detector is set to a wavelength of 214 nm or 220 nm for monitoring the peptide backbone.[2][6]
- Data Analysis: The purity is calculated as: (Area of Main Peak / Total Area of All Peaks) x 100%.[2]

Structural Confirmation by Proton Nuclear Magnetic Resonance (^1H NMR)

^1H NMR spectroscopy is used to confirm the chemical structure of the peptide by analyzing the chemical shifts and coupling constants of its protons.

- Sample Preparation: A small amount of the peptide (typically 1-5 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D_2O) for water-soluble peptides.[8] An internal standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) may be added for chemical shift referencing.[8][9]
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, 500, or 600 MHz) is used to acquire the spectrum.[8][10]
- Data Acquisition: A one-dimensional ^1H NMR spectrum is recorded at room temperature.[8] The resulting spectrum is compared against the expected spectrum based on the peptide's structure.
- Data Analysis: The acquired spectrum is analyzed to ensure that all expected proton signals are present, have the correct integration values, and exhibit the appropriate splitting

patterns. The data is deemed "Consistent with structure" if the observed spectrum matches the theoretical structure.[\[2\]](#)

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the peptide, confirming that the correct product was synthesized.[\[1\]](#)

- **Methodology:** Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common techniques. The peptide sample is introduced into the mass spectrometer, where it is ionized. The instrument then measures the mass-to-charge ratio (m/z) of the resulting ions.
- **Data Analysis:** The observed molecular weight is compared to the calculated theoretical molecular weight from the peptide's molecular formula. A match between the observed and theoretical mass confirms the identity of the product.

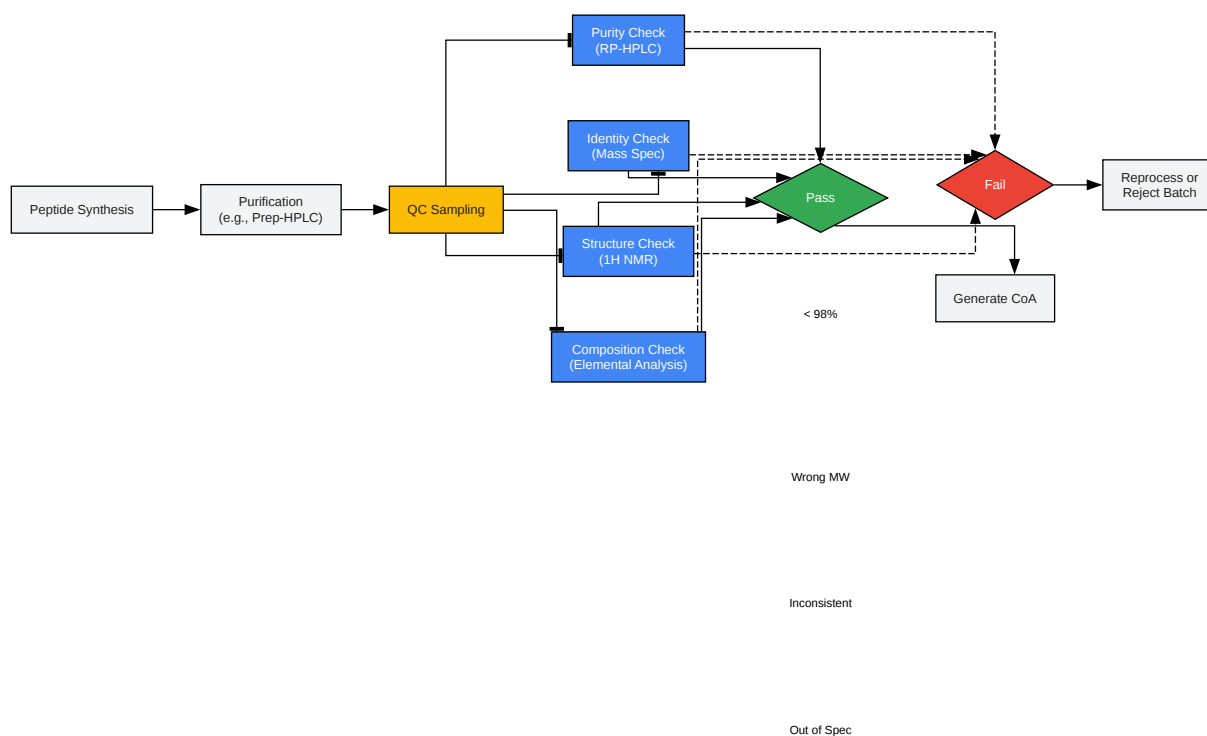
Elemental Analysis

Elemental analysis determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in the peptide sample. This data is used to confirm the empirical formula and can be used to calculate the net peptide content.[\[6\]](#)[\[11\]](#)[\[12\]](#)

- **Methodology:** The analysis is performed using an elemental analyzer. A small, precisely weighed amount of the peptide is combusted at high temperature, converting the elements into simple gases (e.g., CO_2 , H_2O , N_2). These gases are then separated and quantified by a detector (e.g., a thermal conductivity detector).[\[11\]](#)
- **Data Analysis:** The measured percentages of C, H, and N are compared to the theoretical values calculated from the molecular formula. The net peptide content can be calculated from the absolute nitrogen content.[\[11\]](#)

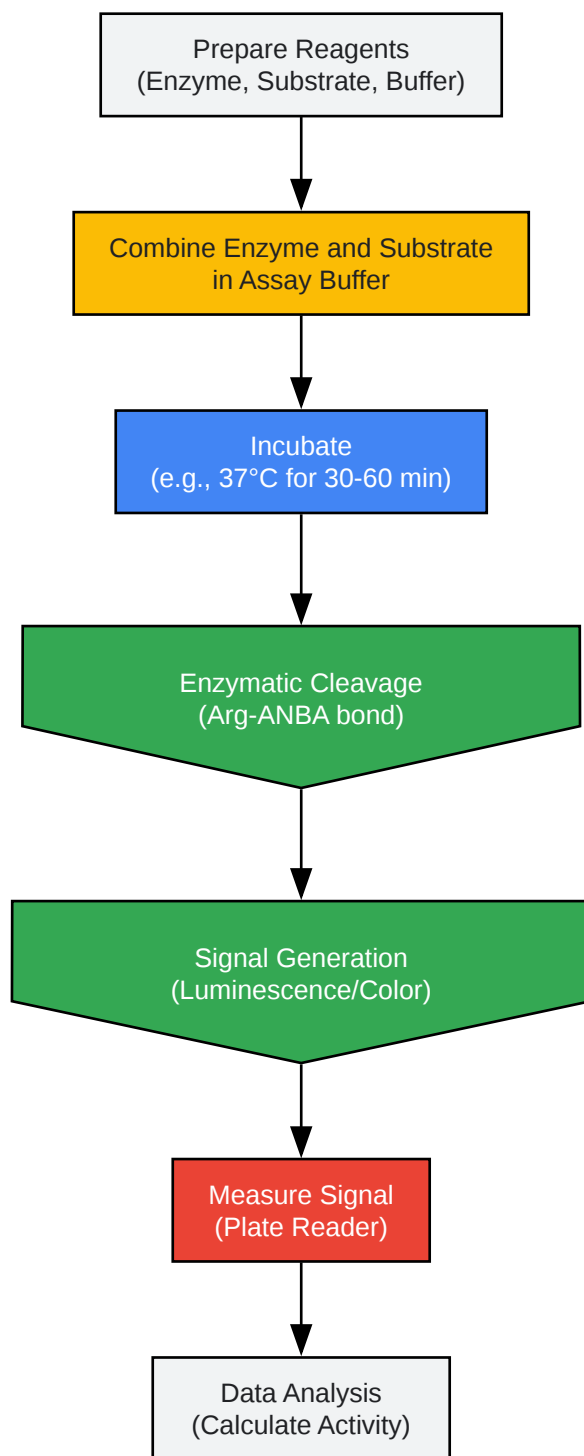
Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows related to the quality control and application of **Tos-Gly-Pro-Arg-ANBA-IPA**.



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Caption: Quality Control (QC) workflow for **Tos-Gly-Pro-Arg-ANBA-IPA** from synthesis to CoA generation.



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Caption: General workflow for a protease assay using **Tos-Gly-Pro-Arg-ANBA-IPA** as a substrate.

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